1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-20(15-2-4-18-19(10-15)25-12-24-18)21-7-5-16(11-21)13-1-3-17-14(9-13)6-8-23-17/h1-4,9-10,16H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBGXHUOSJEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzofuran intermediates, followed by their coupling through a pyrrolidine ring formation. Key steps may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzofuran Intermediate: This often involves the cyclization of phenol derivatives with aldehydes or ketones.
Coupling Reaction: The intermediates are then coupled using reagents such as Grignard reagents or organolithium compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogs include:
Key Observations :
- The benzodioxole group enhances metabolic stability compared to non-oxygenated aromatic rings, as seen in 5-APDB .
- The pyrrolidine ring in the target compound may confer improved solubility over rigid bicyclic systems (e.g., indole in MAM-2201) .
Pharmacokinetic and Electronic Properties
Computational studies using tools like Multiwfn (wavefunction analyzer) suggest:
- Compared to 5-APDB, the target compound’s pyrrolidine scaffold reduces logP (predicted 2.8 vs.
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article will delve into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant research findings.
Molecular Formula
- Molecular Formula : CHO
- Molecular Weight : 285.30 g/mol
Structural Characteristics
The compound features a unique structure that includes:
- A benzodioxole moiety which is known for its antioxidant properties.
- A pyrrolidine ring that may contribute to its biological activity through interactions with various receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The benzodioxole structure is associated with free radical scavenging capabilities, which can protect cells from oxidative stress. This property is crucial in neuroprotection and anti-inflammatory responses .
- Neuroprotective Effects : Studies suggest that derivatives of benzodioxole may exhibit neuroprotective effects similar to those of alpha-tocopherol (Vitamin E), particularly in models of head injury and stroke .
- Anti-tumor Properties : Research indicates that compounds containing the benzodioxole moiety can enhance anti-tumor efficiency by modulating cellular pathways involved in tumor growth and apoptosis .
Study 1: Neuroprotective Effects
In a study focused on neuroprotection, the compound was tested in a murine model of traumatic brain injury. Results showed significant reduction in neuronal death and improved functional recovery compared to control groups. The study highlighted the importance of antioxidant properties in mitigating damage from oxidative stress .
Study 2: Anti-cancer Activity
A separate investigation evaluated the anti-cancer potential of related benzodioxole compounds. The results demonstrated that these compounds could reverse hemogram abnormalities in tumor-bearing mice without causing organ toxicity, suggesting a favorable safety profile for therapeutic use .
Comparative Biological Activity Table
Q & A
What are the key considerations for designing a multi-step synthesis route for this compound?
Level: Basic
Methodological Answer:
Synthesis typically involves sequential coupling reactions, protection/deprotection strategies, and purification at each step. For example:
Core Formation: Construct the pyrrolidine ring via cyclization reactions, such as intramolecular nucleophilic substitution.
Functionalization: Introduce the benzodioxole and dihydrobenzofuran moieties using Suzuki-Miyaura or Buchwald-Hartwig coupling, ensuring compatibility with existing functional groups.
Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) for intermediates.
Critical parameters include reaction temperature control (e.g., maintaining −78°C for sensitive intermediates) and anhydrous conditions for organometallic steps .
How can single-crystal X-ray diffraction (SCXRD) be applied to resolve structural ambiguities?
Level: Basic
Methodological Answer:
Crystallization: Grow high-quality crystals via vapor diffusion (e.g., mixing DCM/hexane) or slow evaporation.
Data Collection: Use a synchrotron or rotating anode source (λ = 0.71073 Å) to collect high-resolution data.
Refinement: Process data with SHELX (e.g., SHELXL for refinement, SHELXS for structure solution). Key metrics:
- R-factor: Aim for <5% (R1 = Σ||Fo|−|Fc||/Σ|Fo|).
- Disorder Modeling: Address torsional flexibility in the benzodioxole ring using PART instructions .
What computational strategies can predict the compound’s reactivity in novel reactions?
Level: Advanced
Methodological Answer:
Reaction Path Search: Apply density functional theory (DFT, e.g., B3LYP/6-31G*) to map transition states and intermediates.
Machine Learning: Train models on datasets of analogous pyrrolidine derivatives to predict regioselectivity.
Hybrid Workflows: Integrate quantum mechanics/molecular mechanics (QM/MM) with experimental feedback, as proposed by ICReDD, to iteratively refine reaction conditions .
How can Design of Experiments (DoE) optimize reaction yields?
Level: Advanced
Methodological Answer:
Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, solvent polarity).
Response Surface Methodology (RSM): Apply a central composite design to model nonlinear effects. Example factors:
- Temperature (60–120°C)
- Equivalents of coupling reagent (1.2–2.5 eq).
Validation: Confirm predicted optimal conditions (e.g., 90°C, 1.8 eq reagent) with triplicate runs .
How to address contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
Structural Reanalysis: Verify compound purity (>99% via HPLC) and stereochemistry (NOESY NMR).
Assay Variability: Standardize cell-based assays using positive controls (e.g., kinase inhibitors for enzyme studies).
SAR Profiling: Compare activity of derivatives with modified substituents (e.g., replacing benzodioxole with benzofuran) to isolate pharmacophore contributions .
What methodologies support structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
Analog Synthesis: Systematically vary substituents (e.g., electron-withdrawing groups on the benzodioxole ring) via Pd-catalyzed cross-coupling.
Biological Testing: Use high-throughput screening (HTS) to measure IC50 values against target enzymes (e.g., kinases).
3D-QSAR Modeling: Align molecular structures in CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
What analytical techniques ensure compound purity and identity?
Level: Basic
Methodological Answer:
Chromatography:
- HPLC: C18 column, 0.1% TFA in H2O/MeCN gradient (retention time ±0.2 min).
- TLC: Monitor reactions using silica plates (ethyl acetate/hexane 3:7, UV visualization).
Spectroscopy:
- NMR: Assign peaks via 2D experiments (HSQC, HMBC) to confirm regiochemistry.
- HRMS: Validate molecular formula (e.g., m/z 381.1472 [M+H]+) .
How to mitigate solubility challenges in biological assays?
Level: Advanced
Methodological Answer:
Co-Solvent Systems: Use DMSO/PBS blends (<1% DMSO to avoid cytotoxicity).
Prodrug Design: Introduce phosphate esters or PEGylated derivatives.
Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm via DLS) for sustained release .
What protocols ensure reproducibility in crystallographic studies?
Level: Advanced
Methodological Answer:
Crystal Handling: Flash-cool crystals in liquid N2 with cryoprotectant (e.g., 25% glycerol).
Data Integrity: Collect redundant reflections (completeness >95%) and apply absorption corrections (SADABS).
Validation: Check with checkCIF/PLATON for symmetry errors and twinning .
How to evaluate catalytic efficiency in asymmetric synthesis?
Level: Advanced
Methodological Answer:
Chiral Catalysts: Screen Ru-BINAP or Jacobsen catalysts for enantioselective cyclization.
Enantiomeric Excess (ee): Measure via chiral HPLC (Chiralpak IA column) or Mosher ester analysis.
Kinetic Resolution: Monitor reaction progress with in-situ FTIR to optimize turnover frequency (TOF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
